N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride
Overview
Description
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a synthetic compound that belongs to the family of amphetamines. It is known for its stimulant effects on the central nervous system and is widely used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methylamine and formaldehyde to form n-Methylcyclohexylamine. This intermediate is then reacted with 3-piperidinemethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studying its effects on cellular processes and neurotransmitter release.
Medicine: Researching its potential therapeutic uses and its effects on the central nervous system.
Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake transporters of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling. This results in heightened alertness, energy, and euphoria .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Shares a similar structure but differs in the presence of a methyl group on the nitrogen atom.
Amphetamine: Lacks the cyclohexane ring present in N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride.
Methylphenidate: Contains a piperidine ring but differs in its overall structure and pharmacological effects.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexane ring and a piperidine moiety makes it a valuable compound for research in neurochemistry and pharmacology.
Biological Activity
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a complex chemical compound with potential pharmacological applications. Its structure, featuring a cyclohexane ring and a piperidine moiety, indicates that it may interact with various biological targets, influencing numerous physiological processes. This article provides an overview of the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₈Cl₂N₂
- Molecular Weight : 283.28 g/mol
- Form : Dihydrochloride salt, enhancing solubility in aqueous environments.
The dihydrochloride form increases the compound's stability and bioavailability, making it suitable for various applications in medicinal chemistry and pharmacology .
This compound is believed to act primarily through its interactions with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may function as an agonist or antagonist at various neurotransmitter receptors, particularly:
- Orexin Receptors : It has been identified as a potential orexin type 2 receptor agonist, which could influence appetite regulation and sleep-wake cycles .
- Dopamine Receptors : Interaction studies indicate possible modulation of dopamine signaling pathways, which are critical in various neuropsychiatric conditions .
Biological Activities
The biological activities associated with this compound include:
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
- Appetite Regulation : As an orexin receptor agonist, it may play a role in managing obesity and related metabolic disorders .
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- In Vitro Studies : Research indicates that this compound exhibits selective activity against certain cancer cell lines, suggesting potential anticancer properties.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the structure can significantly affect its binding affinity to target receptors and overall biological activity .
Table 1: Summary of Biological Activities
Case Study 1: Orexin Receptor Interaction
A study examining the interaction of this compound with orexin receptors demonstrated its potential to modulate appetite and sleep patterns in animal models. The results indicated a significant reduction in food intake and alterations in sleep architecture when administered at specific dosages.
Case Study 2: Neuroprotective Effects
In a separate investigation focused on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage in vitro. The findings revealed that it could significantly reduce cell death and improve cell viability compared to control groups.
Properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIVOBCNDUVCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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